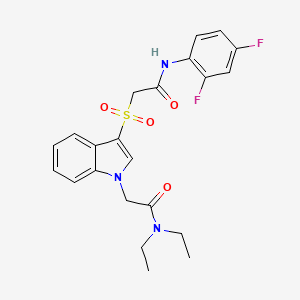

![molecular formula C26H19ClF3N3O B2521320 3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216446-47-7](/img/structure/B2521320.png)

3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" is a complex organic molecule that appears to be related to various heterocyclic compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related heterocycles, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multi-step reactions that can include the formation of key intermediates. For instance, the paper titled "3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine: An Efficient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents" describes the synthesis of various triazine and triazepine derivatives from a chromeno-pyrimidine precursor . Similarly, the compound of interest may be synthesized through a series of reactions involving key intermediates such as chloroacetonitrile, as suggested by the one-step synthesis method for pyrido[1,2-a]benzimidazole derivatives . The methodologies described in these papers could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic techniques such as NMR, MS, IR, and sometimes X-ray crystallography. The papers provided discuss the characterization of various heterocycles, which implies that a similar approach could be used to analyze the molecular structure of "3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" . The presence of substituents such as trifluoromethyl groups could influence the electronic distribution within the molecule, affecting its chemical behavior and spectral properties.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can vary widely depending on their structure. The papers describe various reactions, including alkylation, condensation, and annulation, which are common in the synthesis of heterocycles . The compound of interest, with its pyrimidoindole core, may undergo similar reactions. For example, the presence of a chlorobenzyl group could make it susceptible to nucleophilic substitution reactions, while the methyl group might be involved in electrophilic substitution or oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The papers do not directly provide data on the physical properties of the compound , but they do offer insights into the properties of related heterocycles. For example, the solubility, melting point, and stability of the compound could be inferred from the behavior of similar structures under various conditions . Additionally, the presence of electron-withdrawing groups such as the trifluoromethyl group could affect the acidity and reactivity of the compound.

Aplicaciones Científicas De Investigación

Solid-Liquid Equilibria and Compound Formation

Compounds involving chlorobenzene, trifluoromethyl groups, and pyrimidine derivatives have been investigated for their phase behaviors and compound formation. The study of (Solid + liquid) equilibria in mixtures involving chlorobenzene and other related compounds reveals insights into charge-transfer interactions, congruently melting compounds, and the role of these interactions in compound formation (Domańska & Letcher, 2000).

Chemical Synthesis and Reactions

Research has explored the rearrangement and synthesis processes involving benzimidazole derivatives, highlighting the chemical reactivity and potential for creating novel compounds. For example, the synthesis of pyrido[1,2-a]benzimidazole derivatives through a novel multicomponent reaction showcases the versatility of these compounds in generating polysubstituted benzenes and indoles, which are crucial in pharmaceutical chemistry (Yan et al., 2009).

Polyimide Thin Films

Fluorinated compounds, particularly those with trifluoromethyl groups, have been utilized in the development of polyimide thin films. These films exhibit significant properties such as high optical transparency, low dielectric constants, and potential applications in electronic and optoelectronic devices. The study of the effects of internal linkage groups of fluorinated diamine on the properties of these films provides insights into material science and engineering applications (Jang et al., 2007).

Molecular Synthons and Crystal Engineering

The exploration of multi-component molecular solids, particularly those involving fluorinated compounds, demonstrates the role of strong hydrogen bonds and weak intermolecular interactions in the formation of novel crystal structures. Such research is fundamental in the development of materials with tailored properties for specific applications, highlighting the intersection of chemistry and materials science (Wang et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound might interact with a variety of biological targets.

Mode of Action

The trifluoromethylation of carbon-centered radical intermediates is a significant process in the pharmaceutical industry . This suggests that the compound might interact with its targets through a radical mechanism.

Biochemical Pathways

The trifluoromethyl group is known to play a crucial role in various biochemical processes . Therefore, it can be inferred that the compound might influence several biochemical pathways.

Pharmacokinetics

The compound’s physical properties such as its melting point, boiling point, and density can influence its bioavailability.

Result of Action

It is reported that compounds with a trifluoromethyl group can have significant effects in pharmaceuticals, agrochemicals, and materials .

Action Environment

The compound’s sensitivity to air suggests that environmental factors such as temperature and humidity might affect its stability and efficacy.

Propiedades

IUPAC Name |

3-[(2-chlorophenyl)methyl]-8-methyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClF3N3O/c1-16-9-10-22-20(11-16)23-24(33(22)13-17-5-4-7-19(12-17)26(28,29)30)25(34)32(15-31-23)14-18-6-2-3-8-21(18)27/h2-12,15H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCDSNXWEQLQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

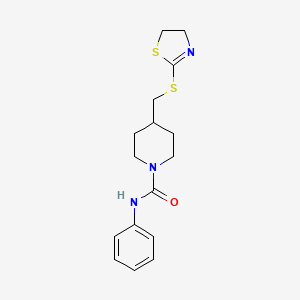

![Benzo[d][1,3]dioxol-5-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone](/img/structure/B2521238.png)

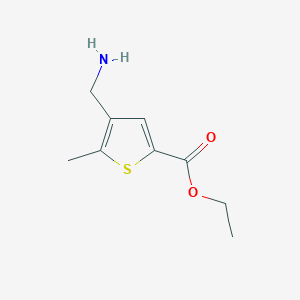

![Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2521239.png)

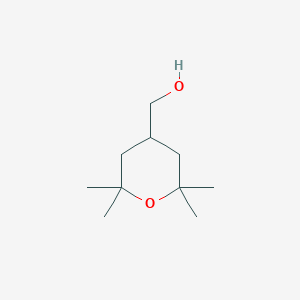

![N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-phenylethyl)urea](/img/structure/B2521241.png)

![7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B2521244.png)

![[4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate](/img/structure/B2521251.png)

![3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2521254.png)

![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2521257.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521260.png)